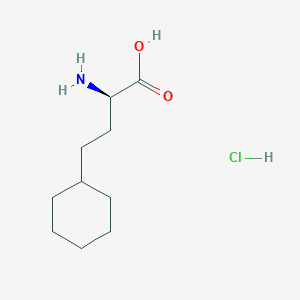
(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Analysis of β-Substituted γ-Aminobutyric Acid Derivatives : Compounds like (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride belong to a class of β-substituted γ-aminobutyric acid derivatives, which have shown promise as pharmacologically active substances. Such compounds have been synthesized through different methods, including acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a straightforward preparation of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Asymmetric Syntheses of Novel Acid Derivatives : Research has been conducted on the total asymmetric syntheses of novel acid derivatives, including those related to (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride. These syntheses use cyclization of nitriles and subsequent hydrolysis, demonstrating the chemical versatility and potential applications of these compounds in the development of new pharmaceutical agents (Gaucher et al., 1994).
Role in Renin Inhibitors and Angiotensinogen Analogues : Some studies have focused on the synthesis of analogues and derivatives of amino acids like (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride for use in renin inhibitors. These compounds have shown potency in inhibiting human plasma renin, indicating their potential therapeutic applications in treating conditions related to the renin-angiotensin system (Thaisrivongs et al., 1987).
Enzymatic Resolution and Synthesis of Related Compounds : There has been research on the enzymatic resolution of compounds related to (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride. This includes the synthesis of compounds like (R)-GABOB and (R)-carnitine hydrochloride through treatments with ammonia and trimethylamine, illustrating the potential for producing optically pure compounds for various applications (Kamal et al., 2007).
Tetrazole-Containing Derivatives Synthesis : Research has explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, a molecule related to (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride. These derivatives have been synthesized using reactions with triethyl orthoformate and sodium azide, demonstrating the compound's reactivity and potential for creating novel pharmacologically active substances (Putis et al., 2008).
Biocatalysis in Stereoselective Synthesis : Studies have demonstrated the use of biocatalysis in the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound structurally related to (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride. This involves a one-pot cyclic cascade coupling an aldol reaction with a transamination, highlighting the potential for efficient, sustainable production of related amino acids (Hernández et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOOOLRANHXHQX-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
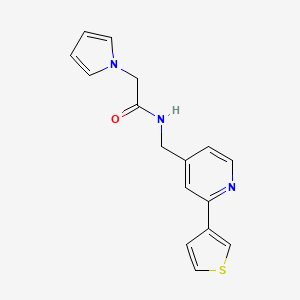
![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)
![3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B3011289.png)
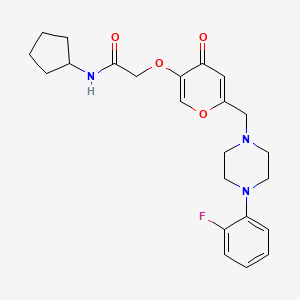
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3011294.png)
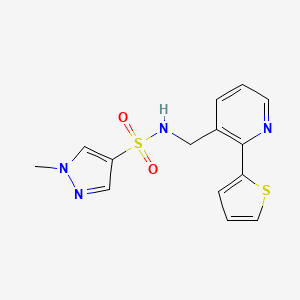
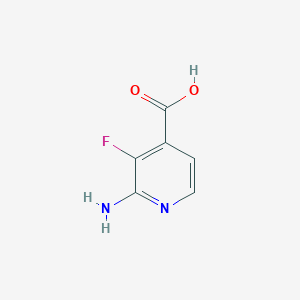
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3011300.png)
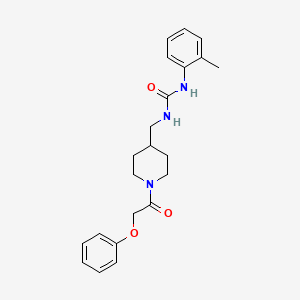
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)

![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)
